molecular formula C6H3FN2O2S B2933098 2-Cyanopyridine-4-sulfonyl fluoride CAS No. 2193061-92-4

2-Cyanopyridine-4-sulfonyl fluoride

Cat. No.: B2933098
CAS No.: 2193061-92-4
M. Wt: 186.16
InChI Key: QMIKUCZXOXDPTA-UHFFFAOYSA-N
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Description

2-Cyanopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopyridine-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 2-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopyridine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid.

    Reduction: Reduction of the cyanopyridine ring can lead to the formation of aminopyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic substitution: Sulfonamide or sulfonate derivatives.

    Hydrolysis: Sulfonic acid derivatives.

    Reduction: Aminopyridine derivatives.

Scientific Research Applications

2-Cyanopyridine-4-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions, which can help in studying protein function and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Cyanopyridine-2-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position on the pyridine ring.

    2-Fluoropyridine-4-sulfonyl fluoride: Similar structure but with a fluorine atom on the pyridine ring.

Uniqueness

2-Cyanopyridine-4-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties, such as high electrophilicity and reactivity towards nucleophiles, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-cyanopyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIKUCZXOXDPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-92-4
Record name 2-cyanopyridine-4-sulfonyl fluoride
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